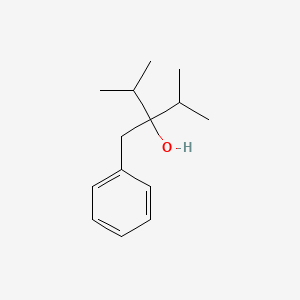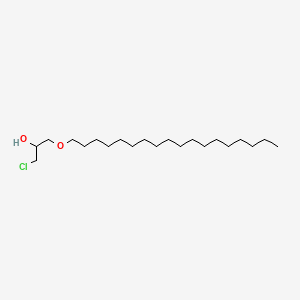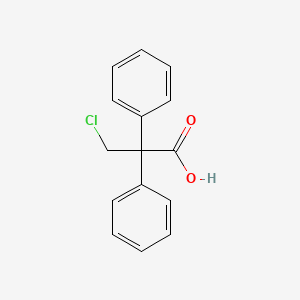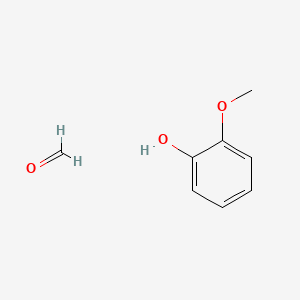
formaldehyde;2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde;2-methoxyphenol, also known as guaiacol formaldehyde, is a compound formed by the reaction of formaldehyde with 2-methoxyphenol (guaiacol). This compound is of significant interest due to its applications in various fields such as chemistry, biology, medicine, and industry. The combination of formaldehyde, a simple aldehyde, with 2-methoxyphenol, a phenolic compound, results in a versatile molecule with unique properties.
準備方法
The synthesis of formaldehyde;2-methoxyphenol typically involves the hydroxymethylation of 2-methoxyphenol with aqueous solutions of formaldehyde (formalin). This reaction can be carried out under both homogeneous conditions, at acidic pH, and with a heterogeneous catalyst such as H-mordenite zeolite . The use of zeolite as a catalyst leads to high selectivity towards the desired product, 3-methoxy-4-hydroxybenzyl alcohol (pvanillol), due to its hydrophilic/hydrophobic properties . Industrial production methods often employ solid acid catalysts to minimize environmental impact and facilitate easier separation of the catalyst .
化学反応の分析
Formaldehyde;2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include mineral acids (e.g., HCl, HBr, H2SO4) and Lewis acids (e.g., AlCl3) . Major products formed from these reactions include vanillic alcohols and other hydroxymethyl derivatives .
科学的研究の応用
Formaldehyde;2-methoxyphenol has a wide range of scientific research applications:
作用機序
The mechanism of action of formaldehyde;2-methoxyphenol involves its interaction with free radicals, thereby exhibiting antioxidant properties. The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . In addition, it can undergo hydroxymethylation reactions, which are catalyzed by acids and involve the formation of benzyl cation intermediates .
類似化合物との比較
Formaldehyde;2-methoxyphenol can be compared with other similar compounds such as eugenol and isoeugenol, which are also natural methoxyphenols used in various applications . Unlike these compounds, this compound is specifically synthesized for its unique properties and applications in antioxidant research and industrial production . Other similar compounds include 2-hydroxymethylphenols and bishydroxymethylphenols, which are of interest in phenol/formaldehyde polymeric studies .
特性
CAS番号 |
73208-73-8 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
formaldehyde;2-methoxyphenol |
InChI |
InChI=1S/C7H8O2.CH2O/c1-9-7-5-3-2-4-6(7)8;1-2/h2-5,8H,1H3;1H2 |
InChIキー |
TUBUGIPAUYMXPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1O.C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


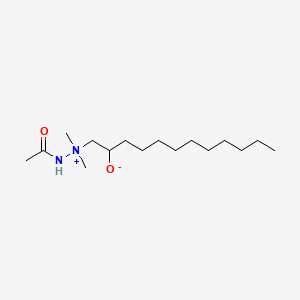
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
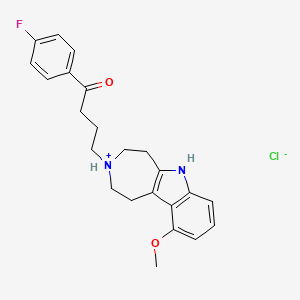
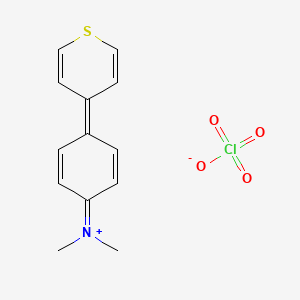
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

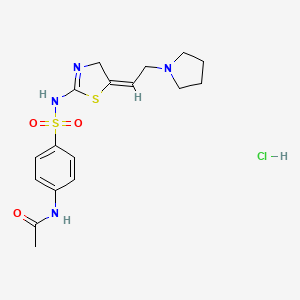
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
